molecular formula C13H15BrN4O B277461 1-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-3,3-dimethylbutan-2-one

1-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-3,3-dimethylbutan-2-one

Cat. No. B277461
M. Wt: 323.19 g/mol
InChI Key: KDSMFQAEMNISJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-3,3-dimethylbutan-2-one, commonly known as Br-PTK, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of tetrazole-based compounds that have shown promising results in various fields of research.

Mechanism of Action

Br-PTK inhibits PTKs by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of proteins. This leads to the inhibition of various cellular processes that are regulated by PTKs, such as cell proliferation, migration, and differentiation.
Biochemical and Physiological Effects:
Br-PTK has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. Br-PTK has also been found to inhibit the production of inflammatory cytokines, which are proteins that play a crucial role in the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Br-PTK in lab experiments is its potent inhibitory activity against PTKs. This makes it a valuable tool for studying the role of PTKs in various cellular processes. However, one of the limitations of using Br-PTK is its potential toxicity, which requires careful handling and dosage control.

Future Directions

There are several future directions for research on Br-PTK. One area of research is the development of more potent and selective PTK inhibitors based on the structure of Br-PTK. Another area of research is the investigation of the potential applications of Br-PTK in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of Br-PTK and its effects on various cellular processes.

Synthesis Methods

The synthesis of Br-PTK involves the reaction of 4-bromobenzyl bromide with sodium azide to form 4-bromobenzyl azide. This is followed by the reaction of 4-bromobenzyl azide with 2,3-dimethyl-2-butanone in the presence of copper(I) iodide to form 1-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-3,3-dimethylbutan-2-one.

Scientific Research Applications

Br-PTK has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of protein tyrosine kinases (PTKs), which are enzymes that play a crucial role in various cellular processes. Br-PTK has shown promising results in inhibiting the growth of cancer cells, and it has also been found to be effective in treating inflammatory diseases.

properties

Molecular Formula

C13H15BrN4O

Molecular Weight

323.19 g/mol

IUPAC Name

1-[5-(4-bromophenyl)tetrazol-1-yl]-3,3-dimethylbutan-2-one

InChI

InChI=1S/C13H15BrN4O/c1-13(2,3)11(19)8-18-12(15-16-17-18)9-4-6-10(14)7-5-9/h4-7H,8H2,1-3H3

InChI Key

KDSMFQAEMNISJU-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)CN1C(=NN=N1)C2=CC=C(C=C2)Br

Canonical SMILES

CC(C)(C)C(=O)CN1C(=NN=N1)C2=CC=C(C=C2)Br

Origin of Product

United States

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